molecular formula C9H12CuF3N4O3S B2837099 Tetrakis(acetonitrile)copper trifluoromethanesulfonate CAS No. 58452-28-1

Tetrakis(acetonitrile)copper trifluoromethanesulfonate

Cat. No.: B2837099
CAS No.: 58452-28-1
M. Wt: 376.82
InChI Key: NOBZSXGFNYRDMS-UHFFFAOYSA-M
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Mechanism of Action

The acetonitrile ligands in Tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate protect the Cu+ ion from oxidation to Cu2+, but are rather poorly bound . This makes it a useful source of unbound Cu(I) in various reactions .

Safety and Hazards

Tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and serious eye irritation . It should be handled with protective gloves, clothing, and eye/face protection . If swallowed, in contact with skin, or if inhaled, medical advice should be sought .

Future Directions

Tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate has potential applications in various fields such as chemical biology, catalysis and inorganic chemistry, synthetic reagents, life science, pharmaceutical development, and drug discovery research . It is also used in conjugation chemistry/click chemistry .

Chemical Reactions Analysis

Tetrakis(acetonitrile)copper trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxygen for oxidation reactions and various organic substrates for cycloaddition and substitution reactions. The major products formed depend on the specific reaction and substrates used.

Comparison with Similar Compounds

Tetrakis(acetonitrile)copper trifluoromethanesulfonate is unique due to its specific combination of copper and trifluoromethanesulfonate with acetonitrile ligands. Similar compounds include:

These compounds share similar catalytic properties but differ in their specific ligands and counterions, which can affect their reactivity and solubility.

Properties

IUPAC Name

acetonitrile;copper(1+);trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H3N.CHF3O3S.Cu/c4*1-2-3;2-1(3,4)8(5,6)7;/h4*1H3;(H,5,6,7);/q;;;;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBZSXGFNYRDMS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].[Cu+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12CuF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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